ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl (Boc) protected amino group, and a triazole ring. It is commonly used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability.
Mechanism of Action
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group , which is commonly used as a protecting group for amines in organic synthesis . This suggests that the compound may interact with amines or amine-containing molecules in biological systems.
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This indicates that the compound may undergo reactions involving the addition and removal of the Boc group, potentially altering the properties of target molecules.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylate. For example, the addition and removal of the Boc group are pH-dependent processes , suggesting that the compound’s activity could be influenced by the pH of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method starts with the preparation of the Boc-protected aminoethyl precursor. This is achieved by reacting ethyl glycinate with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The resulting Boc-protected aminoethyl ester is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an appropriate alkyne to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactors allow for precise control over reaction conditions, leading to higher yields and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for the deprotection of the Boc group.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
Deprotection: Yields the free amine derivative.
Hydrolysis: Produces the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Bioconjugation: The triazole ring formed via CuAAC is a stable linkage used in bioconjugation techniques for attaching biomolecules to various surfaces or other molecules.
Material Science: Employed in the synthesis of functionalized polymers and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-4-piperidinecarboxylate
- 1-(2-((tert-butoxycarbonyl)amino)ethyl)cyclobutane-1-carboxylic acid
- 2-[2-((tert-butoxycarbonyl)amino)ethoxy]ethanol
Uniqueness
Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylate is unique due to its combination of a triazole ring and a Boc-protected aminoethyl group.
Properties
IUPAC Name |
ethyl 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O4/c1-5-19-10(17)9-8-16(15-14-9)7-6-13-11(18)20-12(2,3)4/h8H,5-7H2,1-4H3,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJURURWJQLDLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CCNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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